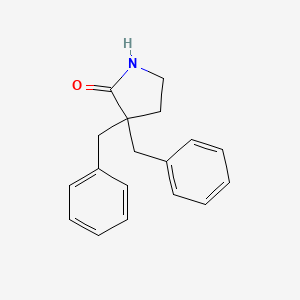

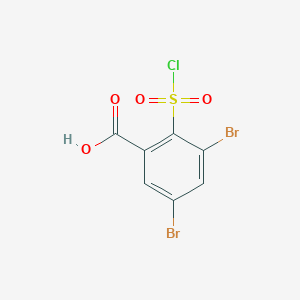

amine hydrochloride CAS No. 2098005-83-3](/img/structure/B1484503.png)

[2-Fluoro-3-(2-methylphenyl)propyl](methyl)amine hydrochloride

Übersicht

Beschreibung

2-Fluoro-3-(2-methylphenyl)propyl](methyl)amine hydrochloride, also known as FMPP-HCl, is a novel fluorinated propylamine derivative that has recently been utilized in a variety of scientific research applications. FMPP-HCl is a highly polar compound that has been found to possess a range of unique properties, including an ability to interact with a variety of biological molecules.

Wissenschaftliche Forschungsanwendungen

The scientific research applications of 2-Fluoro-3-(2-methylphenyl)propylamine hydrochloride encompass various fields, including organic synthesis, pharmacology, and materials science. This compound, due to its structural features, has been investigated in the context of synthesizing new chemical entities, studying their biological activities, and exploring their potential in material science. Below are some highlights from recent research findings:

Chiral Resolution and Analysis

A key application area is in chiral resolution and analysis. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for determining the enantiomeric excess of α-chiral amines through a straightforward regioselective ring-opening process. This approach facilitates the identification and quantification of diastereomeric products using NMR and HPLC, showcasing the utility of fluorinated compounds in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis and Biological Activity

Another area of application is in the synthesis of compounds with potential biological activity. Research has been conducted on synthesizing and testing the antidepressive activity of related compounds, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride. This compound, synthesized through amination and cyclization processes, has been evaluated using the mice forced swimming test, indicating its potential for further investigation in antidepressant activity (Yuan, 2012).

Novel Synthesis Approaches

Research into novel synthesis methods of fluorinated compounds and their derivatives has also been a significant area of application. The synthesis of 3-fluoro-1-aminoadamantane and its derivatives, for instance, highlights the development of new synthetic pathways that are both convenient and rapid, leading to compounds with potential applications in various fields (Anderson et al., 1988).

Material Science Applications

Additionally, the exploration of fluorine-containing compounds extends into material science, where their unique properties are leveraged in the synthesis of new materials. Soluble fluoro-polyimides, derived from specific fluorinated aromatic diamines and dianhydrides, exemplify this application. These polyimides demonstrate excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance applications (Xie et al., 2001).

Eigenschaften

IUPAC Name |

2-fluoro-N-methyl-3-(2-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-9-5-3-4-6-10(9)7-11(12)8-13-2;/h3-6,11,13H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHBJPHHQSEOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CNC)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Fluoro-3-(2-methylphenyl)propyl](methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)

![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)

![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)

![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)

![1-(3-{[(Benzyloxy)carbonyl]amino}propanoyl)-3-azetidinyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B1484427.png)

![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol](/img/structure/B1484431.png)

![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)

![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)